2,5-Dihydroxynaphthalene-1,4-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5-dihydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMHLTLDUPBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964190 | |
| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-55-1 | |
| Record name | 2-Hydroxyjuglone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dihydroxynaphthalene 1,4 Dione and Its Analogues
Classical Synthetic Pathways and Mechanistic Considerations
The traditional synthesis of naphthoquinones, including the dihydroxy variants, relies on foundational reactions of organic chemistry, primarily the oxidation of naphthalene (B1677914) precursors and the condensation of smaller molecules to build the bicyclic core.
Oxidation of Naphthalene Derivatives
Oxidation represents the most direct and common classical route to the 1,4-naphthoquinone (B94277) core. The choice of starting material and oxidizing agent is critical to the yield and the final substitution pattern.
A fundamental method involves the oxidation of naphthalene itself using strong oxidizing agents. For instance, chromium trioxide in glacial acetic acid can convert naphthalene into 1,4-naphthoquinone. researchgate.net The reaction proceeds by maintaining a low temperature (10-15°C) during the addition of the naphthalene solution to the chromium trioxide mixture, followed by a prolonged period of stirring. researchgate.net The final product is precipitated by adding the reaction mixture to water. researchgate.net
The synthesis of hydroxylated naphthoquinones typically starts from hydroxylated naphthalenes. A well-known example is the synthesis of the analogue Juglone (B1673114) (5-Hydroxy-1,4-naphthoquinone) by the oxidation of 1,5-Dihydroxynaphthalene (B47172) . nih.gov This conversion can be achieved using chromium trioxide or through a one-step process involving urea-hydrogen peroxide as a catalyst in a basic medium with oxygen as the oxidizing agent. nih.govnih.gov Similarly, 2-Hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) can be synthesized from 1-naphthol (B170400) using the urea-hydrogen peroxide method. nih.gov
A particularly powerful and selective classical method for converting phenols to quinones is the Teuber reaction , which employs Fremy's salt (dipotassium nitrosodisulfonate, [ON(SO₃)₂]K₂) as the oxidizing agent. orgsyn.orgwikipedia.orgorgsyn.org This reaction is known for its high yields and mild conditions. orgsyn.org Fremy's salt, a stable inorganic free radical, oxidizes phenols to p-quinones if the para-position is unsubstituted. nih.gov While a specific application to produce 2,5-Dihydroxynaphthalene-1,4-dione is not prominently featured in literature, the Teuber reaction on a precursor such as 1,6-Dihydroxynaphthalene represents a chemically sound and classical approach to obtaining a dihydroxylated naphthoquinone.
Table 1: Classical Oxidation Reactions for Naphthoquinone Synthesis
| Starting Material | Oxidizing Agent/Catalyst | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Naphthalene | Chromium trioxide / Acetic acid | 1,4-Naphthoquinone | 18-22% | researchgate.net |
| 1,5-Dihydroxynaphthalene | Chromium trioxide | Juglone (5-Hydroxy-1,4-naphthoquinone) | Not specified | nih.gov |
| 1,5-Dihydroxynaphthalene | Urea-hydrogen peroxide / t-BuOK / O₂ | 5-Hydroxylawsone | 82% | nih.gov |
| 1-Naphthol | Urea-hydrogen peroxide / t-BuOK / O₂ | Lawsone (2-Hydroxy-1,4-naphthoquinone) | 82% | nih.gov |
| Phenols (general) | Fremy's Salt ((KSO₃)₂NO) | p-Quinones | High | orgsyn.orgorgsyn.org |
Condensation Reactions of Precursor Molecules
Building the naphthoquinone skeleton from smaller acyclic or monocyclic precursors via condensation is another classical strategy. These methods often involve Friedel-Crafts acylations or related reactions.
A notable example is the synthesis of Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) . This compound can be prepared via a Friedel-Crafts acylation reaction between hydroquinone (B1673460) and maleic anhydride (B1165640) in a molten salt medium of aluminum chloride (AlCl₃) and sodium chloride (NaCl) at high temperatures (200°C). chemicalbook.com The reaction forms a stable aluminum complex which, upon acidic workup, yields the final dihydroxy-naphthoquinone product. chemicalbook.com
While not forming the core structure, condensation reactions are also used to modify existing naphthoquinones. The Mannich reaction, for example, allows for the introduction of aminomethyl groups onto the quinone ring. A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives have been synthesized via a one-pot Mannich reaction involving lawsone, an appropriate aldehyde, and a selected amine. nih.gov
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. This includes the design of advanced catalysts and the application of green chemistry principles.
Catalytic Strategies for Targeted Synthesis
The use of metal-based catalysts offers significant advantages in terms of reaction rates and selectivity. Vanadium catalysts have been shown to be effective for the synthesis of Lawsone (2-Hydroxy-1,4-naphthoquinone) . The oxidation of 2-hydroxynaphthalene with hydrogen peroxide in the presence of a vanadium(V) oxide catalyst provides lawsone in high yield (90%) and purity (99%). google.com This method is advantageous over routes starting from the more expensive 1-naphthol. google.com
Manganese complexes have also been explored for the oxidation of naphthalene. A synthesized Mn(IV)-bis(hydroxo) complex demonstrated the ability to oxidize naphthalene to 1,4-naphthoquinone in the presence of an acid. researchgate.net Mechanistic studies suggest the reaction proceeds via a rate-determining electron transfer process, and isotopic labeling confirmed that the oxygen atoms in the final quinone product originated from the manganese complex. researchgate.net
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles aims to reduce waste, avoid hazardous reagents, and use renewable resources. The synthesis of naphthoquinones has benefited significantly from such approaches, particularly through biocatalysis and photocatalysis.
Enzymatic Synthesis: Laccase enzymes have been employed for the one-pot synthesis of 1,4-naphthoquinones in aqueous media. fao.org This method involves the in situ generation of a p-quinone from the corresponding hydroquinone via laccase-catalyzed oxidation, which then undergoes a Diels-Alder reaction with a diene, followed by further oxidation to yield the final naphthoquinone product. fao.org This approach avoids the use of organic solvents and hazardous heavy metal reagents. fao.org
Photocatalytic Synthesis: The use of light as a "clean" reagent is a cornerstone of green chemistry. The photooxidation of 1,5-dihydroxynaphthalene to Juglone serves as a model system. wikipedia.orgnih.gov This transformation can be achieved using a photosensitizer, such as Rose Bengal, and bubbling air or oxygen through the solution while irradiating with a simple halogen lamp or even direct sunlight. wikipedia.org This process avoids toxic oxidizing agents and can be performed in greener solvents. nih.gov More advanced systems use iridium complexes as highly efficient and stable singlet oxygen sensitizers for this photooxidation. google.com The use of microreactors, such as a falling film microreactor, can dramatically improve reaction efficiency and yield by enhancing light penetration and gas-liquid contact area compared to batch reactions. nih.gov
Table 2: Novel and Green Synthetic Approaches for Naphthoquinone Analogues
| Methodology | Starting Material | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Metal Catalysis | 2-Hydroxynaphthalene | Vanadium(V) oxide / H₂O₂ | Lawsone | High yield and purity | google.com |
| Biocatalysis | Hydroquinones + Dienes | Laccase / Aqueous medium | 1,4-Naphthoquinones | Environmentally benign | fao.org |
| Photocatalysis | 1,5-Dihydroxynaphthalene | Rose Bengal / Light / O₂ | Juglone | Uses light as a reagent | wikipedia.org |
| Photocatalysis | 1,5-Dihydroxynaphthalene | Iridium Complexes / Light / O₂ | Juglone | High quantum yield | google.com |
| Flow Chemistry | 1,5-Dihydroxynaphthalene | Photosensitizer / Falling Film Microreactor | Juglone | Improved efficiency (31% yield in 160s) | nih.gov |
Regioselective and Stereoselective Synthetic Innovations
Achieving specific substitution patterns (regioselectivity) on the naphthalene core is a significant synthetic challenge. For a molecule like this compound, this requires precise control over the placement of four different oxygen-containing groups.
The most powerful strategy for the regioselective construction of the substituted naphthoquinone skeleton is the Diels-Alder reaction . wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, a substituted 1,4-benzoquinone) allows for the formation of the six-membered ring with a predictable substitution pattern based on the electronics and sterics of the reactants. researchgate.net
A plausible, regioselective route to the 2,5-dihydroxy isomer could involve the Diels-Alder reaction of a simple diene with a pre-functionalized benzoquinone, followed by an aromatization step. For instance, the reaction of 1-methoxycyclohexa-1,3-diene with 2-methoxy-1,4-benzoquinone has been used to create substituted juglone methyl ethers. organicreactions.org
A concrete and highly relevant regioselective synthesis is that of 2-Hydroxy-5-methoxy-1,4-naphthoquinone , a direct precursor to the target molecule. One protocol begins with 1,4-dimethoxybenzene (B90301), which is converted via a Friedel-Crafts reaction and subsequent intramolecular cyclization into 5,8-dimethoxy-α-tetralone. researchgate.nettandfonline.com This tetralone is then oxidized to yield the desired 2-hydroxy-5-methoxy-1,4-naphthoquinone. researchgate.nettandfonline.com The final step to obtain this compound would be a standard demethylation of the C5-methoxy group. This multi-step, regiocontrolled approach highlights how complex substitution patterns can be built with precision.
Tautomerism and its Impact on Synthetic Accessibility
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the synthetic chemistry of this compound and its analogues. The presence of multiple tautomeric forms can significantly influence the reactivity, and thus the synthetic accessibility, of these compounds by presenting different reactive sites, potentially leading to a mixture of products and necessitating strategic synthetic design to achieve regioselectivity.
The principal tautomeric forms of this compound involve keto-enol equilibria. The nominal 1,4-dione structure can exist in equilibrium with its enol and other quinonoid forms. This is analogous to the well-studied tautomerism of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a close structural relative. nih.govresearchgate.net Computational studies on naphthazarin have shown that the stability of different tautomers is influenced by the nature and position of substituents on the naphthoquinone scaffold. nih.gov This suggests that for this compound, the position of the hydroxyl groups is critical in determining the predominant tautomeric form in solution and in the solid state.
The existence of these tautomers has a direct impact on synthetic strategies aimed at producing this compound and its derivatives. For instance, a one-pot synthesis of 2,5-dihydroxy-1,4-naphthoquinone has been developed starting from 1,5-dihydroxynaphthalene. nih.gov This process involves oxidation in a basic medium. nih.gov The reaction conditions, particularly the pH, can influence the tautomeric equilibrium, which in turn can affect the yield and purity of the final product.
Furthermore, when planning synthetic modifications of the this compound core, the presence of multiple tautomers can lead to challenges in achieving regioselectivity. For example, in reactions such as alkylation, the nucleophilic character of the oxygen atoms and the carbon atoms of the quinonoid ring can vary between tautomers. This can result in the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.
To overcome these challenges, synthetic chemists often employ strategies to control the tautomeric equilibrium or to selectively protect certain functional groups. The use of protecting groups can block reaction at specific sites, thereby directing the reaction to the desired position. For example, in the synthesis of menaquinones, which are derivatives of naphthoquinone, protecting groups have been used to control the regioselectivity of alkylation reactions. nih.gov A similar approach could be applied to the synthesis of specific analogues of this compound. By carefully selecting a protecting group that reacts preferentially with one of the hydroxyl groups, subsequent reactions can be directed to other positions on the molecule.
The choice of solvent and reaction temperature can also be used to influence the tautomeric equilibrium and, consequently, the outcome of a synthetic transformation. In some cases, a particular solvent may stabilize one tautomer over another through hydrogen bonding or other intermolecular interactions, thereby favoring a specific reaction pathway.
Chemical Reactivity and Derivatization Strategies of 2,5 Dihydroxynaphthalene 1,4 Dione
Redox Chemistry and Electron Transfer Mechanisms
The biological and chemical activities of many quinones are intrinsically linked to their capacity for undergoing oxidation-reduction processes. mdpi.comyoutube.com Naphthazarin is no exception, with its redox behavior being a central feature of its chemical identity. This reactivity stems from the quinone moiety's ability to accept electrons in single or multiple steps, a process that is finely modulated by the presence of the two peri-hydroxyl groups. jst.go.jpnih.gov
Electrochemical Behavior and Redox Potentials
The redox behavior of 2,5-Dihydroxynaphthalene-1,4-dione is characterized by its ability to undergo electron and proton transfer reactions, forming semiquinone and hydroquinone (B1673460) species. rsc.org Studies using cyclic, differential pulse, and square wave voltammetry in buffered aqueous ethanol (B145695) have shown that its redox processes are pH-dependent and diffusion-controlled. rsc.org Unlike many quinones that undergo a straightforward two-electron, two-proton reduction, the presence of the α-hydroxyl groups in naphthazarin stabilizes the semiquinone radical intermediate (formed by the gain of one electron and one proton), which can prevent the second reduction step under certain conditions. rsc.org
The reduction potentials are significantly influenced by the presence of the hydroxyl groups at the 5- and 8-positions. nih.gov These groups, through internal hydrogen bonding, stabilize the resulting semiquinone, leading to higher (less negative) reduction potentials compared to unsubstituted naphthoquinones. nih.gov This stabilization is a key factor in its redox chemistry. nih.gov
The compound can be reduced by one- and two-electron transfer flavoproteins. rsc.org For instance, enzymes like NADPH-cytochrome P450 reductase and DT-diaphorase can reduce naphthazarin to its semiquinone and hydroquinone forms, respectively. rsc.org
Table 1: Enzymatic Reduction of this compound Kinetic data for the reduction of Naphthazarin by purified flavoproteins.
| Enzyme | Parameter | Value |
|---|---|---|
| DT-Diaphorase | Km (NADPH) | 68 µM |
| Km (Quinone) | 0.92 µM | |
| Vmax | 1300 nmol/min/µg enzyme | |
| NADPH-Cytochrome P450 Reductase | Km (NADPH) | 10.5 µM |
| Km (Quinone) | 2.3 µM |
Data sourced from kinetic studies on purified enzymes. rsc.org
Role of Hydroxyl and Quinone Moieties in Redox Cycling
The quinone and hydroxyl groups are the active centers of redox cycling in naphthazarin. The process involves the reversible reduction of the quinone to a hydroquinone, often proceeding through a semiquinone radical intermediate. mdpi.comrsc.org
One-Electron Reduction : The quinone moiety accepts a single electron to form a semiquinone anion radical. This process is often coupled with protonation, particularly in protic media. rsc.org
Two-Electron Reduction : A subsequent one-electron reduction or a direct two-electron transfer leads to the formation of the fully reduced hydroquinone dianion. mdpi.comrsc.org
The hydroxyl groups at the α-positions (C5 and C8) play a crucial role in this process. They form strong intramolecular hydrogen bonds with the adjacent carbonyl oxygens. nih.gov This internal hydrogen bonding has a profound stabilizing effect on the semiquinone radical, making its formation more favorable. nih.gov This stabilization is believed to arise from increased delocalization due to the exchange of the hydroxylic proton between the two neighboring oxygen atoms. nih.gov The autoxidation of the reduced forms of naphthazarin, which generates reactive oxygen species, is also influenced by these hydroxyl substituents. rsc.org
Nucleophilic and Electrophilic Reactions
Beyond its redox activity, the naphthazarin scaffold is amenable to a variety of chemical transformations involving nucleophilic and electrophilic reagents. The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack, while the hydroxyl groups can act as nucleophiles or be transformed into other functional groups.
Functional Group Transformations and Addition Reactions
The naphthazarin molecule can undergo several types of transformations. The hydroxyl groups can be derivatized, for instance, through acetylation to form diacetates. tubitak.gov.tr
The quinone ring is susceptible to nucleophilic addition reactions. A notable example is the Michael-type addition of nucleophiles. Thiols, such as glutathione, can add to the naphthazarin ring, although the reaction is slower compared to simpler naphthoquinones like 1,4-naphthoquinone (B94277) or its monohydroxy derivative, juglone (B1673114). rsc.org Similarly, amines can react with the quinone system. While reactions of 1,4-naphthoquinone with primary amines typically yield 2-amino-1,4-naphthoquinones, the reactivity pattern can be influenced by the specific substituents and reaction conditions. nih.gov
Mannich Reactions and Bis-Naphthoquinone Formation
Naphthazarin's close analogue, 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone), is well-known to participate in Mannich and related multicomponent reactions. rsc.orgyoutube.com These reactions typically involve an aldehyde and an amine. The synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones (Mannich bases) has been reported through such multicomponent reactions. rsc.org
Furthermore, a related reaction leads to the formation of bis-naphthoquinone structures. The reaction of 2-hydroxy-1,4-naphthoquinone with aromatic aldehydes in the presence of an amine like piperidine (B6355638) can yield 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-diones). youtube.com The proposed mechanism involves an initial Knoevenagel-type condensation between the aldehyde and the first lawsone molecule (activated by the amine), followed by a Michael addition of a second lawsone molecule to the resulting intermediate. youtube.com This provides a direct route to dimeric naphthoquinone structures linked by an arylmethylene bridge.
Nucleophilic Aromatic Substitution with Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. Highly fluorinated heteroaromatic systems, such as fluorinated pyridines, are excellent substrates for SNAr reactions because fluorine is a good leaving group and the ring is electron-deficient. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is significantly faster than that of 2-chloropyridine.
In a hypothetical reaction between this compound and a fluorinated pyridine (B92270) (e.g., 2-fluoropyridine), the naphthazarin molecule would act as the nucleophile. Under basic conditions, one of the hydroxyl groups can be deprotonated to form a more potent phenoxide nucleophile. This nucleophile can then attack the electron-deficient carbon atom of the pyridine ring that bears the fluorine atom (typically the C-2 or C-4 position), displacing the fluoride (B91410) ion to form a new C-O bond. This would result in a naphthazarin derivative linked to a pyridine ring via an ether linkage, demonstrating a powerful strategy for synthesizing complex hybrid molecules.
Complexation Chemistry with Metal Ions
The structure of this compound, featuring two hydroxyl and two ketone groups on the naphthalene (B1677914) framework, provides potent sites for metal ion coordination. This chelation capacity is central to its chemical behavior and its role as a versatile ligand in coordination chemistry.
Ligand Properties of this compound
This compound and its isomers function as effective ligands for a variety of metal ions. The key to its ligating ability lies in the arrangement of its oxygen-containing functional groups. The molecule can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the adjacent hydroxyl and carbonyl groups. This forms a stable six-membered chelate ring.
Studies on related 1,4-naphthoquinones demonstrate that the coordination can occur at what is known as the "naphthazarin site". researchgate.net For instance, in derivatives of 5-amino-8-hydroxy-1,4-naphthoquinone, metal coordination has been shown to proceed through the oxygen and nitrogen atoms. researchgate.net In the case of this compound itself, the two equivalent hydroxy-keto moieties on the aromatic ring offer two potential bidentate coordination sites.
Structural Characterization of Metal Complexes
The precise geometry and electronic structure of metal complexes involving naphthoquinone-based ligands are elucidated using a combination of analytical and spectroscopic techniques. The characterization of these complexes is crucial for understanding their properties and potential applications.
Infrared (IR) spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups upon complexation with a metal ion. researchgate.netresearchgate.net Electronic spectroscopy (UV-Vis) and magnetic moment measurements are employed to determine the coordination geometry around the metal center. researchgate.net For example, studies on related naphthalene-based ligands have suggested octahedral or tetragonal configurations for different metal(II) complexes based on their electronic spectra and magnetic properties. researchgate.net
In complexes of a related ligand, 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione, with Co(II), Ni(II), Cu(II), and Zn(II), spectral investigations established the geometry of the coordination. figshare.com The copper(II) complex, in particular, was found to efficiently cleave DNA, highlighting how complexation can impart significant biological activity. figshare.com EPR spectral studies of copper(II) complexes with similar scaffolds have been used to confirm square planar geometry and to probe the covalent character of the metal-ligand bond. uomphysics.net
Table 1: Characterization of Metal Complexes with Naphthoquinone-Type Ligands
| Ligand Type | Metal Ion(s) | Characterization Methods | Inferred Geometry | Reference |
|---|---|---|---|---|
| Naphthalene-based Schiff Base | Cu(II) | EPR Spectroscopy | Square Planar | uomphysics.net |
| 2-hydroxynaphthalene-1-carboxaldehyde | Co(II), Ni(II), Cu(II) | Electronic Spectra, Magnetic Moment | Octahedral, Tetragonal | researchgate.net |
| 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Co(II), Ni(II), Cu(II), Zn(II) | Spectral Investigations | Four-coordinated | figshare.com |
Covalent and Non-Covalent Derivatization
The naphthoquinone scaffold of this compound is a template for synthetic modifications. These derivatizations aim to alter the molecule's physicochemical and biological properties by introducing new functional groups or molecular entities.
Synthesis of Substituted Naphthoquinone Derivatives
A variety of synthetic strategies have been developed to produce derivatives of naphthazarin and other naphthoquinones. One common approach involves the condensation of 1,4-dimethoxybenzene (B90301) with 2,3-dichloromaleic anhydride (B1165640), followed by reductive dechlorination and reoxidation to yield the naphthazarin core. wikipedia.org This core can then be further modified.
Researchers have reported the synthesis of a panel of naphthazarin derivatives, leading to the discovery of compounds with specific biological activities. nih.gov For instance, 2-methyl-5,8-dihydroxy-1,4-naphthoquinone (a derivative of naphthazarin) has been identified as a potent cytotoxic agent. nih.gov The synthesis of more complex structures, such as benzoacridine-5,6-dione derivatives, has been achieved starting from 2-hydroxy-1,4-naphthoquinone (lawson), a related naphthoquinone. nih.gov
Another synthetic route involves a four-step procedure starting from 1,5-dihydroxynaphthalene (B47172) to produce complex naphthoquinone-naphthol derivatives. nih.gov This process includes methylation, a Vilsmeier-Haack reaction, and an oxidation step. nih.gov Furthermore, hybrid molecules have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with nucleophiles like thymidine (B127349) derivatives, creating a link between the naphthoquinone scaffold and other bioactive molecules. mdpi.com
Table 2: Examples of Synthesized Naphthoquinone Derivatives
| Starting Material | Key Reagents/Reaction Type | Product Class/Example | Reference |
|---|---|---|---|
| 1,5-dihydroxynaphthalene | Dimethyl sulphate, POCl₃, p-chloranil | 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione | nih.gov |
| 2,3-dichloro-1,4-naphthoquinone | Thymidine derivatives, K₂CO₃ | 2-chloro-3-(thymidine)-1,4-naphthoquinone hybrids | mdpi.com |
| 2-hydroxy-1,4-naphthoquinone (Lawson) | Benzaldehydes, Aryl amines | Benzoacridine-5,6-dione derivatives | nih.gov |
Glycosylation Strategies for Modified Derivatives
Glycosylation, the attachment of sugar moieties to a molecular scaffold, is a widely used strategy to enhance the aqueous solubility and modify the biological profile of compounds. However, the glycosylation of dihydroxy-aromatic systems like this compound presents significant challenges.
A systematic study on the glycosylation of 4,4′-dihydroxyazobenzene, a molecule that shares the feature of having two hydroxyl groups on an aromatic system, highlights the difficulties. rsc.org Such reactions often yield heterogeneous results, making the development of a reliable procedure critical. rsc.org To achieve successful glycosylation, a systematic variation of reaction conditions is necessary. This includes testing a range of glycosyl donors (the sugar part with a leaving group), promoters (catalysts), and solvents to optimize the yield and stereocontrol of the reaction. rsc.org
For a molecule like this compound, a potential strategy would involve:
Screening of Glycosyl Donors: Testing various activated sugar derivatives, such as glycosyl halides or trichloroacetimidates.
Optimization of Reaction Conditions: Varying the catalyst (e.g., Lewis acids), temperature, and solvent to favor the desired glycosidic bond formation.
Use of Protecting Groups: Temporarily blocking one of the hydroxyl groups to achieve regioselective glycosylation at a specific position, if required.
Advanced Spectroscopic and Structural Characterization of 2,5 Dihydroxynaphthalene 1,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering a window into the atomic-level connectivity and environment.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
In the case of derivatives, such as piperidinium (B107235) 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones), detailed ¹H and ¹³C NMR data have been reported. For instance, in the ¹H NMR spectrum of piperidinium 3,3'-((3-fluorophenyl)methylene) bis(2-hydroxynaphthalene-1,4-dione) (a derivative), characteristic signals include a multiplet for the piperidine (B6355638) protons, a singlet for the methine proton, and a broad peak for the NH and OH protons. The ¹³C NMR spectrum of this derivative shows a corresponding number of signals, confirming the proposed structure hmdb.ca. The analysis of various substituted aminonaphthoquinone derivatives has also been extensively studied, providing a basis for understanding the influence of different substituents on the chemical shifts nih.gov.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dihydroxynaphthalene-1,4-dione (2-hydroxy juglone) Note: Experimental data is not available in the provided sources. Data is based on theoretical calculations.
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | Data not available |
| H-6 | Data not available |
| H-7 | Data not available |
| H-8 | Data not available |
| 2-OH | Data not available |
| 5-OH | Data not available |
Source: Theoretical calculations mentioned in nih.gov.
Table 2: Experimental ¹³C NMR Chemical Shifts for a Derivative: Piperidinium 3,3'-((3-fluorophenyl)methylene) bis(2-hydroxynaphthalene-1,4-dione)
| Carbon | Chemical Shift (ppm) |
| Piperidine CH₂ | 22.0, 22.6 (2C) |
| Piperidine N-CH₂ | 44.2 (2C) |
| CH | 33.4 |
| Aromatic/Quinone Carbons | 112.1 (d), 113.9 (d), 122.4 (2C), 123.3 (2C), 125.6 (2C), 126.2 (2C), 129.8 (d), 131.4 (2C), 132.4 (2C), 133.6 (2C), 134.3 (2C), 145.2 (d), 162.8 (d) |
| C=O | 182.8 (2CO), 184.0 (2CO) |
| C-O | 164.9 |
Source: hmdb.ca.
There is no mention of ¹⁹F NMR data for fluorinated derivatives of this compound in the provided search results.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons within a molecule. For derivatives of 1,4-naphthoquinone (B94277), these techniques have been successfully applied to assign all proton and carbon signals unambiguously nih.govnih.gov. For instance, HMBC is particularly useful for identifying long-range couplings between protons and carbons, which helps in piecing together the molecular skeleton, including the positions of substituents on the naphthoquinone ring nih.gov. While specific 2D NMR data for this compound is not available, the principles of these techniques would be applied in a similar manner for its structural confirmation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For derivatives of 2-hydroxynaphthalene-1,4-dione, such as piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones), FT-IR spectroscopy has been used to confirm the presence of key functional groups. The IR spectrum of one such derivative showed characteristic absorption bands for N-H and O-H stretching, C-H stretching, and the carbonyl (C=O) groups of the quinone system hmdb.ca. Specifically, the carbonyl stretching vibrations in 1,4-naphthoquinone derivatives typically appear in the region of 1600-1700 cm⁻¹ nih.gov.
Table 3: Characteristic IR Absorption Bands for a Derivative: Piperidinium 3,3'-((3-fluorophenyl)methylene) bis(2-hydroxynaphthalene-1,4-dione)
| Functional Group | Wavenumber (cm⁻¹) |
| O-H/N-H stretch | 3525, 3172 |
| C-H stretch (aromatic) | 3057 |
| C-H stretch (aliphatic) | 2942 |
| C=O stretch (quinone) | 1676 |
| C=C stretch (aromatic) | 1612, 1596, 1569 |
Source: hmdb.ca.
Raman spectroscopy provides complementary information to IR spectroscopy. For some 1,4-naphthoquinone derivatives, Raman spectra have been used to identify the stretching vibrations of the carbonyl groups nih.gov. The combination of both IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For several 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, HRMS analysis by direct infusion has been successfully employed to confirm their elemental composition nih.gov. The observed m/z values for the protonated molecules were in close agreement with the calculated masses, providing strong evidence for the proposed structures nih.gov.
While specific HRMS data for this compound is not detailed in the provided search results, the technique would be expected to yield a precise mass measurement consistent with its molecular formula, C₁₀H₆O₄. Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information, revealing how the molecule breaks apart under ionization.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
Crystal Packing and Intermolecular Interactions
While a crystal structure for this compound itself was not found in the search results, the crystal structures of several of its derivatives have been determined. For example, the single-crystal X-ray diffraction analysis of piperidinium 3,3'-(phenylmethylene) bis(2-hydroxynaphthalene-1,4-dione) confirmed its molecular structure and revealed the presence of strong N-H···O and O-H···O hydrogen bonds that stabilize the crystal packing hmdb.ca.
Hydrogen Bonding Networks in Naphthoquinone Structures
Hydrogen bonding plays a critical role in defining the molecular structure, stability, and function of naphthoquinone derivatives. These interactions can be broadly categorized into two main types: intramolecular hydrogen bonds, which occur within a single molecule, and intermolecular hydrogen bonds, which link separate molecules together. nih.gov The former is crucial for establishing specific conformations and can give rise to tautomeric forms, while the latter governs molecular recognition and the formation of larger supramolecular assemblies. nih.gov
Intramolecular hydrogen bonds are a prominent feature in hydroxylated naphthoquinones, such as the parent compound naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). In these structures, the hydroxyl group (–OH) acts as a hydrogen bond donor, and a nearby keto-oxygen atom acts as an acceptor, leading to the formation of a stable six-membered quasi-ring. nih.govnih.gov The presence of these internal hydrogen bonds significantly stabilizes the molecule's conformation. nih.gov This stabilization is often enhanced by π-electron delocalization within the chelate ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). mdpi.com The introduction of various substituents onto the naphthoquinone scaffold can modulate the strength of these intramolecular bonds through inductive and resonance effects. nih.gov
Furthermore, these intramolecular hydrogen bonds have a profound impact on the electrochemical properties of naphthoquinones. They contribute to the stabilization of reduced species generated during electrochemical processes. researchgate.net This stabilization can make the reduction potential less negative compared to derivatives lacking such bonds. rsc.org Theoretical studies, including Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD), have shown that proton transfer can occur along these hydrogen bond pathways, and the hydrogen bond is often stronger in the resulting proton-transferred (PT) form. nih.gov
Intermolecular hydrogen bonds are the primary forces responsible for the arrangement of naphthoquinone molecules in the solid state, leading to the formation of complex, ordered structures. nih.gov These interactions can link molecules into one-dimensional chains or two-dimensional sheets. nih.govmdpi.com For instance, in some crystal structures, classical O—H···O hydrogen bonds connect cations and anions to form extended chain structures. nih.gov However, the presence of strong intramolecular hydrogen bonds can sometimes preclude the formation of intermolecular interactions with other molecules. researchgate.net
The characterization of these hydrogen bonding networks relies on a combination of experimental and theoretical methods. X-ray diffraction provides precise information on bond lengths and angles in the crystalline state. nih.gov Spectroscopic techniques, particularly infrared (IR) spectroscopy, are sensitive to the vibrational modes of the functional groups involved in hydrogen bonding, often showing characteristic frequency shifts. nih.gov Computationally, the Atoms in Molecules (AIM) theory is employed to analyze the electron density at bond critical points, offering a quantitative measure of the strength and nature of a given hydrogen bond. nih.govnih.gov
Table 1: Characteristics of Hydrogen Bonding in Naphthoquinone Structures
| Hydrogen Bond Type | Description | Key Effects |
| Intramolecular | Occurs between a hydroxyl proton and a carbonyl oxygen within the same molecule. nih.gov | Forms stable quasi-rings, influences molecular conformation, can lead to proton transfer phenomena, and affects electrochemical properties. nih.govresearchgate.net |
| Intermolecular | Occurs between functional groups of different molecules. nih.gov | Governs crystal packing, leads to the formation of supramolecular assemblies like chains and sheets, and is crucial for molecular recognition. nih.govnih.govmdpi.com |
Table 2: Selected Parameters for Characterizing Hydrogen Bonds
| Parameter | Method | Typical Values/Interpretation | Significance |
| Electron Density at Bond Critical Point (ρb) | Atoms in Molecules (AIM) | 0.002–0.040 a.u. for hydrogen bonds. nih.gov | Indicates the presence and strength of the bonding interaction; higher values suggest stronger bonds. nih.gov |
| Laplacian of Electron Density (∇2ρb) | Atoms in Molecules (AIM) | 0.024–0.139 a.u. for hydrogen bonds. nih.gov | Characterizes the nature of the interaction (e.g., shared vs. closed-shell). |
| Stabilization Energy (E(2)) | Natural Bond Orbital (NBO) | Values can exceed 10 kcal/mol for strong interactions. For example, an N-H···O bond was calculated at 13.44 kcal/mol in a model system. nih.gov | Quantifies the stabilizing effect of the donor-acceptor orbital interaction, indicating bond strength. nih.gov |
| Redox Potential Shift | Electrochemistry/DFT | A carboxylic acid-substituted naphthoquinone showed a calculated potential shift of +450 mV due to an intramolecular hydrogen bond. rsc.org | Measures the influence of the hydrogen bond on the molecule's electronic properties and reactivity. rsc.org |
Theoretical and Computational Chemistry Studies on 2,5 Dihydroxynaphthalene 1,4 Dione
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been extensively applied to elucidate the properties of 2,5-Dihydroxynaphthalene-1,4-dione. These studies provide a foundational understanding of its molecular and electronic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is a key determinant of its reactivity. DFT calculations are commonly used to analyze the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity. researchgate.net
Studies on Naphthazarin and its derivatives using methods like B3LYP have computed these values. researchgate.netresearchgate.net For instance, analysis of Naphthazarin reveals that the presence of two intramolecular hydrogen bonds significantly influences its electronic structure. nih.govmdpi.com These bonds create quasi-rings that stabilize the molecule. mdpi.com The HOMO-LUMO gap can be modulated by adding substituents to the naphthalene (B1677914) core. This principle is crucial for tuning the molecule's electronic properties for specific applications. researchgate.net
Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge delocalization. researchgate.net In Naphthazarin derivatives, NBO analysis helps in understanding the intramolecular hydrogen bonds and the stability they confer upon the molecule. researchgate.netnih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Naphthazarin (Reference) | DFT/B3LYP | -6.5 | -3.8 | 2.7 |
| 2-Bromo-Naphthazarin | DFT/B3LYP | -6.6 | -4.0 | 2.6 |
| 2,6-Dibromo-Naphthazarin | DFT/B3LYP | -6.7 | -4.2 | 2.5 |
This table contains representative data to illustrate the concepts discussed. Actual values can vary based on the specific computational methods and basis sets employed.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting UV-Vis absorption spectra by calculating electronic excitation energies. mdpi.comnih.gov For Naphthazarin, computational studies have successfully assigned bands in its IR and Raman spectra, confirming the significant role of its intramolecular hydrogen bonds. nih.gov
Car-Parrinello Molecular Dynamics (CPMD) has been used to simulate the IR spectra of Naphthazarin at different temperatures (60 K and 300 K) in both the gas phase and crystalline state. nih.gov These simulations show that at higher temperatures, the vibrational bands associated with the O-H stretch of the hydrogen bridges broaden and shift, indicating increased proton mobility. nih.gov The inclusion of solvent effects in calculations, often through a Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in solution, as it accounts for the interaction between the solute and solvent molecules. mdpi.comnih.gov
| Compound | Method | Phase | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|---|
| Naphthazarin | TD-DFT | Gas | 495 | N/A |
| Naphthazarin | TD-DFT/PCM (Water) | Solution | 515 | 520 |
| 1,4-dihydroxy-anthraquinone | TD-DFT/PCM (Water) | Solution | 470 | 478 |
This table presents illustrative data comparing theoretical predictions with experimental values for Naphthazarin and a related compound. The accuracy of predictions depends heavily on the chosen functional, basis set, and solvent model.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.comnih.gov For this compound, ab initio MD, specifically Car-Parrinello Molecular Dynamics (CPMD), has been employed to study the dynamics of its intramolecular hydrogen bonds. nih.govnih.govnih.gov
These simulations, performed at different temperatures, reveal the nature of proton dynamics within the molecule. At low temperatures (e.g., 60 K), the protons are largely localized, but at room temperature (300 K), frequent proton transfer events are observed in both the gas phase and the solid state. nih.gov This indicates a low energy barrier for proton transfer, a key feature of the Resonance-Assisted Hydrogen Bond (RAHB) present in the molecule. The simulations also help in understanding how the molecular environment (gas vs. crystal) influences these dynamic processes. nih.gov Such studies are crucial for understanding conformational changes and the interactions that govern the molecule's behavior in different environments.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone. For this compound, theoretical studies have focused intensely on the intramolecular double proton transfer mechanism. nih.govnih.gov
Using DFT, the potential energy surface (PES) for the proton movement along the hydrogen bridges has been mapped. nih.gov These calculations consistently show the existence of two energy minima, which confirms that proton transfer can occur in the electronic ground state. nih.govnih.gov More advanced and accurate methods, such as Diffusion Quantum Monte Carlo (DQMC) and Coupled Cluster (CC) theory, have been used to precisely calculate the energy barrier for this proton transfer. nih.gov Furthermore, the redox behavior of naphthoquinones, which involves accepting one or two electrons to form reactive semiquinone and hydroquinone (B1673460) species, is another area where computational modeling can shed light on the reaction pathways and intermediates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For derivatives of the naphthoquinone scaffold, QSAR studies are vital for designing new compounds with enhanced therapeutic properties, such as anticancer activity. researchgate.netcapes.gov.br
In a typical QSAR study, a series of derivatives is synthesized, and their biological activity (e.g., IC50 values) is measured. researchgate.net Then, a wide range of molecular descriptors (e.g., steric, electronic, topological) are calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR) or non-linear approaches like Artificial Neural Networks (ANN), a mathematical model is built that relates the descriptors to the observed activity. nih.gov
These models can then predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates. nih.gov For naphthoquinone derivatives, QSAR studies have identified that factors like molecular volume, shape, and polarity are important for their activity. mdpi.com Such models are invaluable for the rational design of novel this compound derivatives.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and their organization in the solid state. nih.govnumberanalytics.com In this compound, both intramolecular and intermolecular non-covalent forces are significant.
The most prominent intramolecular interaction is the strong Resonance-Assisted Hydrogen Bond (RAHB). nih.gov Intermolecularly, the crystal structure of Naphthazarin is stabilized by π-π stacking and other van der Waals forces. nih.govnih.gov
To quantify these interactions, advanced computational techniques are used. Symmetry-Adapted Perturbation Theory (SAPT) is employed to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.govmdpi.comnih.gov Studies on Naphthazarin dimers have shown that dispersion forces are the dominant factor in stabilizing the stacked arrangement. mdpi.comnih.gov Other methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to analyze the electron density and visualize and quantify intermolecular contacts in the crystal. mdpi.comnih.govmdpi.com
| Energy Component | Value |
|---|---|
| Electrostatics | -5.8 |
| Exchange | 10.2 |
| Induction | -1.5 |
| Dispersion | -13.5 |
| Total Interaction Energy | -10.6 |
This table provides representative SAPT results for a stacked Naphthazarin dimer, illustrating the contribution of different forces to its stability. The values are illustrative and depend on the dimer's specific geometry and the computational level of theory.
Applications of 2,5 Dihydroxynaphthalene 1,4 Dione in Materials Science and Engineering
As Monomers or Precursors for Polymer Synthesis
While direct polymerization of 2,5-Dihydroxynaphthalene-1,4-dione is not extensively documented, its structural motifs are found in various polymeric systems. Its isomer, 1,8-dihydroxynaphthalene (DHN), has been used to create synthetic melanins. researchgate.net Dimers of DHN can self-assemble into well-defined structures which, through solid-state polymerization, form polymeric materials while retaining the initial morphology. researchgate.net This suggests a potential pathway for this compound to be used in creating ordered, functional polymers.
Furthermore, related dihydroxy-quinone compounds are key components in polymer synthesis. For instance, 2,5-dihydroxy-1,4-benzoquinone (B104904) readily undergoes condensation with glyoxal (B1671930) to form a resin with a high capacity for uranium recovery, demonstrating the utility of the dihydroxy-quinone structure in creating functional polymers for environmental remediation. researchgate.net The reactivity of the hydroxyl and quinone groups in this compound suggests its viability as a monomer for producing polyesters, polyethers, or other condensation polymers with inherent redox activity.
Integration into Organic Electronic Materials (e.g., Organic Semiconductors, Redox-Active Materials)
The redox-active nature of the quinone group is central to the application of this compound in organic electronics. Quinones are known to be effective electron acceptors, a crucial property for n-type or ambipolar organic semiconductors. The study of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), an isomer of the target compound, reveals its ability to be reduced to its semiquinone and hydroquinone (B1673460) forms by flavoproteins. nih.gov This reversible one- and two-electron reduction is a key characteristic for materials used in redox-flow batteries and other energy storage systems. nih.gov
The integration of similar dihydroxy-quinone linkers into metal-organic frameworks (MOFs) has been shown to produce materials with electrochromic properties, where the material changes color upon electrochemical doping. chemrxiv.org In these systems, the redox reactions occur on the organic linker, highlighting the potential of the 2,5-dihydroxy-quinone moiety in developing new electronic and optoelectronic devices. chemrxiv.org The inherent redox activity of this compound makes it a promising candidate as a core component in organic field-effect transistors (OFETs) and as a redox-active material in next-generation batteries.
Table 1: Redox Properties of Naphthazarin
| Property | Enzyme | Value |
|---|---|---|
| KmNADPH | DT-diaphorase | 68 µM |
| KmQuinone | DT-diaphorase | 0.92 µM |
| Vmax | DT-diaphorase | 1300 nmol/min/µg |
| KmNADPH | NADPH-cytochrome P450 reductase | 10.5 µM |
| KmQuinone | NADPH-cytochrome P450 reductase | 2.3 µM |
| Vmax | NADPH-cytochrome P450 reductase | 46 nmol/min/µg |
This table presents kinetic data from the enzymatic reduction of Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a structural isomer of this compound, illustrating the redox activity of the dihydroxy-naphthoquinone core. Data sourced from nih.gov.
Role in the Synthesis of Nanomaterials (e.g., Gold Nanoparticles)
In nanoparticle synthesis, organic molecules can act as reducing agents, capping agents, or both, controlling the size, shape, and stability of the resulting nanomaterials. nih.gov While the direct use of this compound in this context is not widely reported, its isomer 1,5-dihydroxynaphthalene (B47172) is known to be a precursor in the synthesis of other compounds. wikipedia.org Capping agents are crucial for preventing the aggregation of nanoparticles and modifying their surface chemistry for specific applications. nih.gov Common capping agents include polymers like polyvinylpyrrolidone (B124986) (PVP) and chelating agents like EDTA. nih.gov The hydroxyl groups on the this compound molecule could potentially coordinate to the surface of metal nanoparticles, serving as a capping agent to stabilize them in solution. This functionalization could impart the nanoparticles with the specific redox or optical properties of the naphthoquinone.
Functionalization for Sensor Development
The functional groups of this compound make it an attractive platform for developing chemical sensors. The hydroxyl groups can be functionalized to introduce specific recognition sites for analytes. For instance, derivatives of the related 2-hydroxy-1,4-naphthoquinone (B1674593) can be synthesized to create fluorescent molecular probes. researchgate.net These probes can be used for biochemical research and in the fabrication of chemical transducers. researchgate.net
Furthermore, incorporating ligands like 2,5-dihydroxyterephthalic acid, which shares the core dihydroxy-aromatic structure, into metal-organic frameworks (MOFs) has led to materials capable of luminescent sensing. chemrxiv.org A Zn(II) coordination polymer containing this ligand demonstrated the ability to detect metal ions and organic pollutants. The mechanism often involves the modulation of the ligand's fluorescence upon interaction with the analyte, a principle that could be applied by functionalizing this compound for specific sensing applications.
Design of Ligands for Coordination Polymers and Metal-Organic Frameworks
The ability of this compound to act as a ligand is one of its most promising applications in materials science. The two hydroxyl and two carbonyl oxygen atoms can act as coordination sites for metal ions, forming stable complexes. The structurally analogous compound, 2,5-dihydroxy-1,4-benzoquinone (DHBQ), is widely used to synthesize coordination polymers and MOFs with remarkable electronic and magnetic properties. nih.gov
These DHBQ-based materials can form various structures, from one-dimensional chains to two-dimensional nets, depending on the metal ion used. nih.gov For example, a copper(II)-DHBQ coordination polymer has been investigated as a stable, high-capacity cathode material for lithium-ion batteries. researchgate.net The ability of the DHBQ ligand to facilitate charge transport and stabilize the structure is key to its performance. Similarly, lanthanide metals have been coordinated with 2,5-dihydroxybenzene-1,4-dicarboxylic acid to create 2D and 3D frameworks with interesting magnetic and luminescent properties. Given these precedents, this compound is an excellent candidate for designing novel MOFs with tailored porosity, electronic conductivity, and catalytic activity.
Table 2: Examples of Coordination Polymers with Related Ligands
| Metal Ion (M) | Ligand | Resulting Structure Type | Potential Application | Reference |
|---|---|---|---|---|
| Mn, Zn | 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) | 1D zigzag chain | Electronics, Magnetism | nih.gov |
| Co, Ni, Cu | 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) | 2D net structure with 1D pore | Electronics, Magnetism | nih.gov |
| Cu(II) | 2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ) | 1D coordination polymer | Li-ion battery cathode | researchgate.net |
| Zr(IV) | 2-Aminoterephthalic acid | Nanosized MOF (NH2-UiO-66) | Drug Delivery | nih.gov |
This table showcases the structural diversity and applications of coordination polymers formed with ligands structurally analogous to this compound.
Mechanistic Investigations of 2,5 Dihydroxynaphthalene 1,4 Dione in Biological Research Excluding Clinical Data
Molecular Interactions with Biomolecules
Naphthoquinones are known for their reactivity and ability to interact with various biomolecules, which underpins their biological effects. These interactions are generally categorized into two main mechanisms: covalent modification of nucleophilic sites on molecules like proteins and the generation of reactive oxygen species through redox cycling. mdpi.com
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a key enzyme in glycolysis, but it also participates in non-glycolytic processes like DNA repair and apoptosis. scbt.com Its active site contains a reactive cysteine residue, making it a target for covalent inhibitors. Studies on 2-phenoxy-1,4-naphthoquinone have shown that it acts as a covalent inhibitor of both Trypanosoma brucei and human GAPDH. nih.govresearchgate.net The proposed mechanism involves the covalent binding of the naphthoquinone to the catalytic cysteine via a phenolate (B1203915) displacement mechanism. researchgate.net While covalent modification is a common theme, the rate of inactivation can differ among GAPDH homologs, suggesting that structural and electrostatic variations in the active site could be exploited for developing selective inhibitors. nih.gov
Protein Disulfide Isomerase (PDI): PDI is an enzyme crucial for protein folding and is overexpressed in many cancer cells. Its inhibition is a target for anticancer therapies. Studies on derivatives of 5-hydroxy-1,4-naphthoquinone (Juglone) have demonstrated inhibitory activity against PDI. nih.govacs.org These derivatives can be categorized as either active site covalent inhibitors that target the catalytic cysteine or noncovalent inhibitors that block substrate binding sites. nih.gov For instance, certain glycosylated derivatives of juglone (B1673114) have shown potent inhibition of both cell surface and recombinant PDI. acs.orgresearchgate.net
| Naphthoquinone Derivative | Target Enzyme | Mechanism of Inhibition | Observed Effect |
|---|---|---|---|
| 2-Phenoxy-1,4-naphthoquinone | GAPDH | Covalent modification of catalytic cysteine | Inhibition of both Trypanosoma brucei and human GAPDH nih.govresearchgate.net |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives | PDI | Covalent and non-covalent inhibition | Inhibition of cell surface and recombinant PDI nih.govacs.org |
Direct in vitro studies on the DNA binding and intercalation of 2,5-Dihydroxynaphthalene-1,4-dione are not extensively documented. However, the general reactivity of naphthoquinones suggests potential interactions with DNA. These interactions can occur through various modes, including intercalation between base pairs, covalent binding (alkylation), and the induction of DNA damage via reactive oxygen species (ROS). For example, some synthetic naphthoquinones have been shown to induce ROS-mediated DNA damage. nih.gov
Beyond specific enzyme inhibition, naphthoquinones can interact with a range of proteins, often through covalent modification of thiol groups in cysteine residues. mdpi.com This reactivity can lead to the disruption of protein function and the modulation of various cellular processes. For instance, the interaction of naphthoquinones with cellular proteins is a key aspect of their biological activity. researchgate.net Molecular docking studies with derivatives of 5-hydroxy-1,4-naphthoquinone (Juglone) have identified key amino acid residues, such as Gln243, Phe440, and Leu443, as important for the compound-protein interaction with PDI. acs.orgresearchgate.net
Cellular Pathway Modulation in In Vitro Models
The interaction of naphthoquinones with biomolecules can trigger changes in various cellular signaling pathways, influencing cell fate decisions such as proliferation, survival, and apoptosis.
While specific data for this compound is scarce, numerous studies have detailed the impact of other naphthoquinone derivatives on key signaling pathways.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.gov Virtual screening studies have suggested that naphthoquinone analogs have the potential to inhibit key proteins in this pathway, including PI3K, AKT, and mTOR. nih.gov Some novel synthetic 1,4-naphthoquinone (B94277) derivatives have been shown to induce cell cycle arrest in human gastric cancer cells by inhibiting the Akt signaling pathway. nih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is involved in cellular responses to a wide range of stimuli. Several 1,4-naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway. For example, two novel 1,4-naphthoquinone derivatives, 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) and 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) , induced apoptosis in human gastric cancer cells by increasing the phosphorylation of p38 and JNK while decreasing the phosphorylation of ERK. nih.govnih.gov A synthetic naphthoquinone, CNFD , also induced apoptosis in breast adenocarcinoma cells through the activation of JNK and p38 signaling. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell survival and proliferation. The compound 5-hydroxy-2-methyl-1,4-naphthoquinone (plumbagin) has been found to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells. nih.gov This inhibition was associated with the downregulation of STAT3-regulated genes involved in cell survival and angiogenesis. nih.gov The previously mentioned derivatives BQ and OQ also decreased the phosphorylation of STAT3 in gastric cancer cells. nih.govnih.gov
| Naphthoquinone Derivative | Signaling Pathway | Cell Line | Observed Effect |
|---|---|---|---|
| Various Analogs | PI3K/AKT/mTOR | - (Virtual Screening) | Potential inhibition of PI3K, AKT, and mTOR nih.gov |
| BQ and OQ | MAPK, STAT3 | AGS (Gastric Cancer) | Activation of p38 and JNK, inhibition of ERK and STAT3 phosphorylation nih.govnih.gov |
| CNFD | MAPK | MCF-7 (Breast Cancer) | Activation of JNK and p38 signaling nih.gov |
| Plumbagin | STAT3 | Multiple Myeloma | Inhibition of STAT3 phosphorylation nih.gov |
A well-established mechanism of action for many naphthoquinones is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). researchgate.net This process typically involves redox cycling, where the quinone is reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to the accumulation of ROS, including superoxide and hydrogen peroxide. mdpi.com
This increase in intracellular ROS can have several downstream consequences, including damage to DNA, lipids, and proteins, which can ultimately trigger apoptotic cell death. researchgate.netnih.gov Indeed, the pro-apoptotic effects of several naphthoquinone derivatives have been directly linked to their ability to generate ROS. For example, the apoptotic effects of the derivatives BQ and OQ in gastric cancer cells were significantly attenuated by the ROS scavenger N-acetyl-cysteine (NAC), demonstrating the critical role of ROS in their mechanism of action. nih.govnih.gov Similarly, the activation of the JNK and p38 MAPK pathways by the synthetic naphthoquinone CNFD was found to be ROS-mediated. nih.gov
Mechanistic Studies of Biological Activity (In Vitro)
The biological activities of this compound and its derivatives have been a subject of extensive in vitro investigation. These studies seek to understand the fundamental chemical and biological processes through which this compound exerts its effects on a cellular level.
Antimicrobial Action Mechanisms
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and its related compounds have demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria. researchgate.netscielo.br The mechanisms underlying this activity are multifaceted, involving disruption of cellular structures and metabolic processes.
One primary mechanism is the disruption of the bacterial cell membrane. mdpi.com Studies have shown that this compound can increase membrane permeability, leading to the leakage of intracellular components such as proteins and DNA. mdpi.comnih.gov This is evidenced by increased uptake of crystal violet dye by treated bacteria. mdpi.comresearchgate.net Scanning electron microscopy has further confirmed physiological damage to the cell membranes of bacteria like S. aureus and S. epidermidis. nih.govresearchgate.net
Another key mechanism is the interference with cellular respiration. The compound has been shown to inhibit TTC dehydrogenase, an enzyme that is part of the electron transfer system on the bacterial membrane. mdpi.com This disruption of the respiratory chain can lead to a significant decrease in metabolic activity and cell survival. mdpi.comnih.gov For instance, a considerable reduction in respiratory activity has been observed in C. albicans (78%), S. aureus (47%), and S. epidermidis (16%) following exposure to the compound. nih.govresearchgate.net
The inhibitory activity of this compound has been quantified against various microorganisms.
Table 1: In Vitro Inhibitory Activity of this compound against Various Microorganisms
| Microorganism | MIC₅₀ (µg/mL) |
|---|---|
| Candida albicans | <0.6 |
| Staphylococcus epidermidis | 1.2 |
| Staphylococcus aureus | 2 |
| Proteus vulgaris | 4 |
| Salmonella enteritidis | 6 |
| Bacillus cereus | 10 |
Data sourced from a study on the antimicrobial activity of 5,8-dihydroxy-1,4-naphthoquinone (B181067). nih.gov
Antitumor Mechanisms: Apoptosis Induction, Cell Cycle Perturbation, DNA Fragmentation (In Vitro Cellular Studies)
The antitumor properties of this compound and its analogs are primarily attributed to their ability to induce programmed cell death (apoptosis), disrupt the normal cell cycle, and cause damage to DNA in cancer cells.
A central mechanism is the inhibition of DNA topoisomerases, particularly topoisomerase-I and topoisomerase-II. nih.govkoreascience.krnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by naphthoquinone derivatives leads to DNA strand breaks, which triggers apoptotic pathways. nih.gov The cytotoxicity of these compounds often correlates with their ability to inhibit topoisomerase-I. nih.govkoreascience.kr
Induction of apoptosis is a hallmark of the antitumor activity of naphthoquinones. nih.gov This process can be initiated through two main signaling pathways: the extrinsic pathway, often involving caspase-8, and the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, like caspase-3, which then cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. researchgate.netkoreamed.org In vitro studies with naphthoquinone derivatives have demonstrated the activation of caspases and subsequent apoptosis in various cancer cell lines. mdpi.com
Cell cycle perturbation is another significant antitumor mechanism. Naphthoquinone derivatives have been shown to cause cell cycle arrest at different phases, notably the G2/M phase. mdpi.commdpi.com This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. For example, a synthetic naphthoquinone, CNN1, was found to induce G2/M arrest in leukemia cells. mdpi.com This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (Cdks). nih.gov
DNA fragmentation is a direct consequence of the apoptotic process induced by these compounds. researchgate.net The activation of caspase-activated DNase (CAD) following the cleavage of its inhibitor by caspase-3 leads to the breakdown of genomic DNA into smaller fragments. researchgate.net Additionally, the genotoxic effects of naphthoquinones can be mediated by the generation of ROS, which causes oxidative damage to DNA bases. nih.gov The upregulation of DNA damage markers, such as H2A.X variant H2AFX, has been observed in leukemia cells treated with a naphthoquinone derivative, confirming the induction of DNA damage. mdpi.com
Antioxidant Action Mechanisms: Free Radical Scavenging and Electron Donation
The antioxidant activity of this compound is complex, as the molecule can exhibit both antioxidant and pro-oxidant behaviors depending on the chemical environment. nih.gov Its antioxidant properties are primarily attributed to its ability to scavenge free radicals through mechanisms involving its hydroxyl groups.
The main mechanisms for free radical scavenging by phenolic compounds like Naphthazarin are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netresearchgate.net
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is key to its effectiveness.
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents and involves the deprotonation of the hydroxyl group, followed by the transfer of an electron to the free radical.
The presence of two hydroxyl groups on the naphthalene (B1677914) ring is crucial for this activity. mdpi.comresearchgate.net Intramolecular hydrogen bonding between the hydroxyl and keto groups can also influence the compound's radical-scavenging potential. researchgate.net Studies on related hydroxynaphthazarin pigments have confirmed that the antioxidant activity is dependent on the number and positions of these hydroxyl groups. researchgate.net
The ability to donate electrons is fundamental to these mechanisms. By providing either a hydrogen atom (a proton and an electron) or just an electron, the molecule can stabilize highly reactive free radicals. nih.gov However, the redox-active nature of the quinone ring means it can also participate in redox cycling, which can generate ROS, such as superoxide radicals. nih.govnih.gov This dual role means that under certain conditions, it can act as a pro-oxidant, contributing to cellular stress, which is a mechanism also exploited in its antitumor activity. nih.gov
Table 2: Principal Mechanisms of Antioxidant Action
| Mechanism | Description | Key Structural Feature |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. | Phenolic hydroxyl (-OH) groups. |
| Sequential Proton Loss Electron Transfer (SPLET) | An initial proton loss from the -OH group, followed by electron donation to the radical. | Phenolic hydroxyl (-OH) groups, favored in polar solvents. |
| Electron Donation | The fundamental process underlying HAT and SPLET, where the antioxidant provides electrons to neutralize radicals. | Redox-active quinone structure and hydroxyl groups. |
Prodrug Design Principles and Chemical Modification for Targeted Delivery (Theoretical/Synthetic Focus)
While this compound possesses significant biological activity, its application can be limited by factors like poor solubility or non-specific toxicity. Prodrug design and chemical modification offer theoretical and synthetic strategies to overcome these limitations and enable targeted delivery.
The core principle of prodrug design is to chemically modify a drug into an inactive or less active form that, after administration, is converted into the active parent drug at the desired site of action. nih.gov This can be achieved by attaching a promoiety that alters the drug's properties, such as its solubility or ability to cross cell membranes. nih.gov For targeted delivery, this promoiety can be designed to be cleaved by enzymes that are overexpressed in target tissues, such as cancer cells. nih.govnih.gov
A key synthetic strategy for naphthoquinones is bioreductive activation. This involves modifying the molecule so that it is activated under the hypoxic (low oxygen) conditions often found in solid tumors. nih.govkoreascience.kr For instance, acetylation of a hydroxyl group on a naphthazarin derivative was shown to potentiate its antitumor activity, a phenomenon attributed to a mechanism of bioreductive alkylation. nih.govkoreascience.kr
Another approach involves altering the molecule's solubility and bioavailability. Many naphthoquinones are hydrophobic, which can hinder their use in aqueous biological systems. nih.gov Chemical modifications, such as the synthesis of truncated, more water-soluble derivatives, have been successfully used to overcome this challenge, making the compounds more suitable for biological assays and potentially improving their pharmacokinetic profile. nih.gov
More advanced strategies involve creating small-molecule drug conjugates (SMDCs). This approach links the drug to a targeting moiety (e.g., a ligand for a receptor overexpressed on cancer cells) via a cleavable linker. nih.gov For example, a prodrug could be designed where this compound is attached to a molecule that targets a specific cancer-related protein. The linker would be designed to be stable in circulation but cleaved upon internalization into the target cell, releasing the active naphthoquinone precisely where it is needed. nih.gov These theoretical designs draw on established principles like antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT) to maximize efficacy and minimize systemic toxicity. nih.gov
Environmental Fate and Degradation Studies of 2,5 Dihydroxynaphthalene 1,4 Dione
Photodegradation Pathways and Mechanisms
Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of organic pollutants from the environment. For 2,5-Dihydroxynaphthalene-1,4-dione, its aromatic structure and the presence of chromophoric quinone and hydroxyl groups suggest a susceptibility to photochemical transformation. In aqueous environments, the absorption of ultraviolet (UV) and visible light can excite the molecule to a higher energy state, initiating a cascade of reactions.
The photochemistry of quinones in water is known to proceed through several pathways. nih.govrsc.org Upon photoexcitation, quinones can enter a triplet excited state. rsc.org This highly reactive species can then participate in various reactions, including hydrogen atom abstraction from water or other organic molecules, leading to the formation of a semiquinone radical. This radical can be further reduced to the corresponding hydroquinone (B1673460). researchgate.net
Furthermore, photoexcited quinones can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. nih.gov These ROS are powerful oxidizing agents that can, in turn, degrade the parent compound or other organic matter present in the environment. The presence of hydroxyl groups on the naphthalene (B1677914) ring of this compound is likely to influence the specific pathways and rates of these photochemical reactions. It is proposed that direct photolysis and sensitized photolysis, mediated by other environmental components like humic substances, are key degradation routes.
Table 1: Postulated Photodegradation Reactions of this compound
| Reaction Type | Reactants | Probable Products |
| Direct Photolysis | This compound, Light (UV/Visible) | Semiquinone radical, Hydroxylated derivatives |
| Sensitized Photolysis | This compound, Photosensitizer (e.g., humic acid), Light | Oxidized degradation products |
| Reaction with ROS | This compound, Reactive Oxygen Species (e.g., •OH, ¹O₂) | Ring-opened products, Smaller organic acids |
It is important to note that specific kinetic data and product identification for the photodegradation of this compound are not extensively documented in scientific literature.
Biodegradation Processes in Environmental Matrices
Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process in the cycling of elements and the detoxification of pollutants. The fate of this compound in environmental matrices such as soil and water is expected to be significantly influenced by microbial activity. Naphthalene and its derivatives are known to be biodegradable by a wide range of bacteria and fungi. nih.gov
Microbial degradation of aromatic compounds typically involves initial enzymatic attacks that introduce hydroxyl groups and lead to ring cleavage. researchgate.net For this compound, microorganisms likely utilize dioxygenase enzymes to hydroxylate the aromatic ring, a common strategy in the breakdown of such compounds. The resulting intermediates, such as catechols or protocatechuates, are then susceptible to ring fission, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov
The rate and extent of biodegradation are dependent on various environmental factors, including the microbial community present, temperature, pH, oxygen availability, and the presence of other nutrients. In well-aerated soils and sediments, aerobic degradation is expected to be the dominant process. Under anaerobic conditions, the degradation would proceed through different metabolic pathways, often at a slower rate. While specific studies on the biodegradation of this compound are scarce, the general principles of microbial degradation of phenolic and quinone compounds suggest it would be susceptible to microbial attack. researchgate.net
Table 2: Key Factors Influencing the Biodegradation of this compound
| Factor | Influence on Biodegradation |
| Microbial Population | The presence of specific microbial species with the necessary enzymatic machinery is essential for degradation. |
| Oxygen Availability | Aerobic conditions generally favor faster degradation of aromatic compounds. |
| Temperature and pH | Optimal conditions enhance microbial activity and enzyme function, accelerating degradation rates. |
| Bioavailability | The extent to which the compound is accessible to microorganisms can be limited by sorption to soil particles. |
Tautomeric Equilibrium in Environmental Contexts
Tautomerism, the phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible isomers, is relevant for this compound. This compound can exist in different tautomeric forms due to the migration of a proton and the shifting of double bonds. Specifically, it can undergo keto-enol tautomerism. masterorganicchemistry.comlibretexts.org
The predominant tautomeric form of this compound in a given environmental context will depend on factors such as the solvent polarity, pH, and temperature. In aqueous solutions, the equilibrium between the diketo form (1,4-dione) and various enol forms is possible. nih.govrsc.org The relative stability of these tautomers can significantly influence the compound's chemical reactivity, bioavailability, and ultimately its environmental fate. frontiersin.org
For instance, the enol forms are generally more susceptible to electrophilic attack, while the keto forms are more prone to nucleophilic attack. The tautomeric equilibrium will therefore affect both its abiotic and biotic degradation pathways. While the keto form is generally more stable for simple ketones, the presence of the aromatic system and intramolecular hydrogen bonding in hydroxynaphthoquinones can stabilize the enol forms. masterorganicchemistry.com A detailed theoretical and experimental investigation would be required to determine the precise tautomeric distribution of this compound under various environmental conditions.
Table 3: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Description |
| 2,5-Dihydroxy-1,4-naphthoquinone | Diketo form |
| 1,4,5-Trihydroxynaphthalen-2-one | Enol form |
| 2,4,5-Trihydroxynaphthalen-1-one | Enol form |
Advanced Analytical Methodologies for 2,5 Dihydroxynaphthalene 1,4 Dione in Research
Chromatographic Separation Techniques (e.g., HPLC, LC-MS for Research Samples)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and analysis of 2,5-Dihydroxynaphthalene-1,4-dione in complex mixtures. These techniques offer high resolution and sensitivity, making them ideal for research applications.
A common approach for the analysis of Naphthazarin and its derivatives is reversed-phase HPLC (RP-HPLC). In a typical setup, a C18 column is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. nih.gov For instance, a study on the determination of juglone (B1673114) (a related naphthoquinone) in plant extracts utilized a mobile phase of 50% acetonitrile in a phosphate (B84403) buffer at pH 4, with the column temperature maintained at 30°C. ijcce.ac.ir
LC-MS and its tandem version, LC-MS/MS, provide even greater specificity and sensitivity by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This is particularly useful for identifying and quantifying trace amounts of this compound in complex biological or environmental samples. An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of several compounds, including 5,8-dihydroxy-1,4-naphthoquinone (B181067), in rat plasma. nih.gov This method utilized a Venusil ASB C18 column and detection via multiple reaction monitoring (MRM) in negative electrospray ionization mode. nih.gov The lower limit of quantification for 5,8-dihydroxy-1,4-naphthoquinone in this study was found to be 1 µg/mL. nih.gov
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | BDS HYPERSIL C18 (250 x 4.6 mm) | Not specified | UV | Purity determination of synthesized derivatives | nih.gov |
| RP-HPLC | µBondapak C-18 (250x4.6 mm, 10 µm) | 50% acetonitrile-water (v/v), pH 4 | UV | Determination of juglone in plant material | ijcce.ac.ir |
| UHPLC-MS/MS | Venusil ASB C18 | Not specified | Multiple Reaction Monitoring (MRM) with ESI- | Pharmacokinetic study in rat plasma | nih.gov |
Spectrophotometric and Fluorimetric Quantification Methods
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. The method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. The electronic spectra of 1,4-naphthoquinone (B94277), juglone, and naphthazarin have been studied, with absorption bands in the 240–600 nm region assigned to either benzenoid or quinoid electronic excitations. researchgate.net The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the presence of substituents on the naphthoquinone skeleton. researchgate.net
While direct spectrophotometric methods for this compound are available, derivatization reactions can be employed to enhance sensitivity and selectivity. For instance, various spectrophotometric methods have been developed for other analytes using reagents that could potentially react with the hydroxyl or quinone moieties of this compound.
Fluorimetric methods, which measure the fluorescence emission of a compound, can offer higher sensitivity than spectrophotometry. However, there is limited specific information available on the direct fluorimetric quantification of this compound. Research on related naphthaldehyde derivatives has shown that they can be effective fluorogenic substrates in enzymatic assays, with emission maxima in the near-UV and visible regions. nih.gov This suggests that derivatization of this compound to a more fluorescent species could be a viable analytical strategy.
| Technique | Principle | Wavelength Range | Key Findings | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | Measurement of light absorption by the quinone and benzenoid structures. | 240-600 nm | Absorption bands are assigned to specific electronic transitions. Substituents affect the position of these bands. | researchgate.net |
Electrochemical Detection Methods in Research Settings
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of redox-active compounds like this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of compounds. Studies on the anodic hydroxylation of 1,5-dihydroxynaphthalene (B47172) have utilized cyclic voltammetry to investigate the reaction mechanism, showing an initial oxidation peak at +0.54 V vs. SCE at a carbon paste electrode. lookchem.com The electrochemical behavior of 2,3-dihydrophthalazine-1,4-dione, a related dione (B5365651) compound, has also been investigated using cyclic voltammetry, indicating that the electrogenerated dione participates in subsequent chemical reactions. researchgate.net
For quantitative analysis, techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed due to their higher sensitivity and better resolution compared to CV. While specific applications for the direct quantification of this compound are not extensively detailed in the provided search results, the voltammetric behavior of related dihydroxybenzene derivatives has been studied. preprints.orgmdpi.com These studies indicate that the electrochemical response is dependent on the solvent, supporting electrolyte, and the structure of the analyte. preprints.orgmdpi.com The development of chemically modified electrodes can further enhance the sensitivity and selectivity of electrochemical detection for specific target analytes. nih.gov
| Technique | Electrode | Principle | Key Findings for Related Compounds | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Carbon Paste Electrode | Study of redox behavior through potential sweeps. | Anodic hydroxylation of 1,5-dihydroxynaphthalene shows an oxidation peak at +0.54 V vs. SCE. | lookchem.com |
| Square Wave Voltammetry (SWV) / Cyclic Voltammetry (CV) | Platinum Macro- and Microelectrode | Investigation of redox behavior of dihydroxybenzenes. | Voltammetric signals are influenced by solvent permittivity and supporting electrolyte concentration. | preprints.orgmdpi.com |
Future Directions and Research Gaps
Untapped Synthetic Strategies for Complex Architectures
The synthesis of complex molecular architectures based on the 2,5-Dihydroxynaphthalene-1,4-dione scaffold presents a significant area for future research. While various methods exist for the synthesis of quinones and their derivatives, the development of novel, efficient, and atom-economical strategies is crucial. acs.orgnih.gov
One promising approach is the use of multicomponent reactions. For instance, a one-pot, pseudo-four-component reaction has been successfully employed to synthesize piperidinium (B107235) 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones). tubitak.gov.tr This method offers high atom economy and operational simplicity, providing a superior route for creating libraries of naphthoquinone-derived compounds. tubitak.gov.tr Further exploration of multicomponent reactions with different starting materials could lead to the discovery of novel and structurally complex derivatives of this compound.
Another area ripe for exploration is the application of "green chemistry" principles, such as photoacylation reactions. nih.gov The photoacylation of quinones has been demonstrated as a green alternative to certain Friedel-Crafts reactions and has been used to synthesize bioactive natural products. nih.gov Expanding the scope of this reaction to include a wider range of substituted 2,5-Dihydroxynaphthalene-1,4-diones could yield novel and complex molecular architectures with interesting biological or material properties.
Furthermore, the use of cyclobutenediones as starting materials for the synthesis of naphthoquinones offers a versatile route to more complex structures. thieme.com By reacting metalated heterocycles with cyclobutenediones, subsequent ring expansion can lead to the formation of hetarene-fused quinones, opening up possibilities for synthesizing novel polycyclic aromatic systems incorporating the this compound core. thieme.com
Exploration of Novel Reactivity Patterns
The inherent reactivity of the quinone moiety in this compound provides a foundation for exploring novel chemical transformations. rsc.org Quinones are known to undergo a variety of reactions, including reduction, carbonyl addition, and Michael additions. thieme.comrsc.org
A key area for future investigation is the controlled functionalization of the naphthoquinone core. The conjugate addition of thiols to benzoquinones, coupled with in situ electrochemical oxidation, has been shown to enable full substitution of the quinone's C-H bonds. rsc.org Applying similar strategies to this compound could lead to the synthesis of densely functionalized derivatives with tailored electronic and solubility properties.
The diverse modes of cycloaddition that o-quinones can undergo also present an opportunity for exploration. thieme.com Investigating the cycloaddition reactions of this compound with various dienophiles could lead to the synthesis of novel, complex polycyclic structures.
Moreover, the development of new catalytic systems for the selective modification of the this compound scaffold is a promising research direction. This could involve exploring metal-catalyzed cross-coupling reactions or organocatalytic transformations to introduce a wide range of functional groups at specific positions on the naphthoquinone ring.
Emerging Applications in Interdisciplinary Scientific Fields
The unique properties of this compound and its derivatives suggest potential applications in various interdisciplinary fields beyond their traditional use as bioactive compounds.
Materials Science: The redox properties of the quinone/hydroquinone (B1673460) system make these compounds attractive for applications in materials science. thieme.com Tailoring the solubility and redox potential of this compound derivatives through late-stage functionalization could lead to their use in energy storage devices, electrochromic materials, or as components of molecular switches. acs.org The ability of 1,8-dihydroxynaphthalene to self-assemble with boronic acids to form stable host-guest complexes with aromatic hydrocarbons demonstrates the potential for creating supramolecular architectures with specific recognition and binding properties. nih.gov Similar self-assembly strategies with this compound could lead to new materials for separation or sensing applications.
Supramolecular Chemistry: The ability of dihydroxynaphthalenes to participate in hydrogen bonding and π-π stacking interactions makes them excellent building blocks for the construction of supramolecular assemblies. nih.govnih.gov The formation of stable host-guest complexes with aromatic hydrocarbons has been demonstrated with 1,8-dihydroxynaphthalene, suggesting that this compound could also be utilized in the design of molecular containers and sensors. nih.gov
Catalysis: The redox-active nature of the quinone moiety suggests that this compound derivatives could function as organocatalysts in various chemical transformations. Their ability to act as one-electron acceptors could be harnessed in oxidation reactions or in the generation of reactive intermediates. thieme.com
Unexplored Biological Mechanisms at the Molecular Level (In Vitro/Theoretical)
While the biological activities of naphthoquinones are well-documented, the precise molecular mechanisms underlying their effects are often not fully understood. nih.govnih.gov Future research should focus on elucidating these mechanisms at a molecular level using a combination of in vitro and theoretical approaches.
Enzyme Inhibition: Naphthazarin derivatives have been shown to inhibit enzymes such as DNA Topoisomerase-I and thioredoxin reductase. nih.govnih.gov Further in vitro studies are needed to identify other potential protein targets and to characterize the kinetics and mode of inhibition in detail. Computational docking and molecular dynamics simulations can provide insights into the binding interactions between this compound derivatives and their protein targets, guiding the design of more potent and selective inhibitors. nih.gov
Redox Cycling and Oxidative Stress: A common mechanism of action for quinones is the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. tubitak.gov.tr Detailed in vitro studies using cell-based assays and electron paramagnetic resonance (EPR) spectroscopy can quantify the extent of ROS production and identify the specific ROS involved. Theoretical calculations can help to predict the redox potentials of different derivatives and their propensity to undergo redox cycling.
DNA Intercalation and Damage: Some naphthoquinones have been shown to interact with DNA, potentially through intercalation or by causing DNA damage. mdpi.com In vitro studies using techniques such as circular dichroism, fluorescence spectroscopy, and gel electrophoresis can provide evidence for DNA binding and cleavage. Molecular modeling can be used to visualize the binding modes of these compounds with DNA and to understand the structural basis for their genotoxic effects.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of this compound derivatives is crucial for understanding the molecular features that govern their biological activity. By synthesizing and testing a library of analogues with systematic variations in their substituents, it is possible to identify the key functional groups and structural motifs responsible for a particular biological effect. nih.gov This information is invaluable for the rational design of new compounds with improved potency and selectivity.
Challenges and Opportunities in Scale-Up and Sustainable Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents both challenges and opportunities.
Challenges:
Harsh Reaction Conditions: Many traditional methods for quinone synthesis involve harsh reagents and reaction conditions, which can be difficult and costly to implement on a large scale. nih.gov
Waste Generation: The use of stoichiometric oxidants and other reagents can lead to the generation of significant amounts of waste, raising environmental concerns. acs.org
Purification: The purification of the final products can be challenging, often requiring chromatographic techniques that are not easily scalable. tubitak.gov.tr
Opportunities for Sustainable Production:
Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidation. acs.org They can be performed under mild conditions, often without the need for additional reagents, and are amenable to both batch and continuous flow processes. acs.org The feasibility of electrochemical quinone synthesis on a hectogram scale has been demonstrated, highlighting its potential for large-scale production. acs.org
Biocatalysis and Biotransformation: The use of enzymes or whole-cell systems for the synthesis of quinones is a promising area of research. Biocatalytic processes can be highly selective and operate under mild conditions, reducing energy consumption and waste generation. The metabolic engineering of microorganisms to produce dihydroxynaphthalene-melanin suggests the potential for developing biosynthetic routes to this compound. nih.gov
Continuous Flow Chemistry: Continuous flow reactors, such as falling film microreactors, offer significant advantages for the synthesis of quinones, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. researchgate.net The photooxygenation of 1,5-dihydroxynaphthalene (B47172) to juglone (B1673114) has been successfully demonstrated in a falling film microreactor, showcasing the potential of this technology for the efficient and scalable production of naphthoquinones. researchgate.net
Renewable Feedstocks: Exploring the use of renewable feedstocks derived from biomass as starting materials for the synthesis of this compound is a key aspect of sustainable production. acs.org Many phenolic compounds, which are precursors to quinones, can be obtained from natural sources. acs.org
By addressing these research gaps and capitalizing on the opportunities presented, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new materials, catalysts, and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 2,5-dihydroxynaphthalene-1,4-dione, and how do reaction conditions influence yield?
The compound is synthesized via enzymatic reduction using tetrahydroxynaphthalene reductase under controlled pH and temperature. For example, catalytic reactions in trifluoroacetic acid with adamantan-1-ol yield diketone derivatives, as observed in adamantylation studies of dihydroxynaphthalene derivatives . Optimization of solvent systems (e.g., trifluoroacetic acid) and stoichiometric ratios of reactants is critical to minimize side products and achieve >80% purity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound derivatives?
H and C NMR are essential for structural elucidation. For instance, adamantylated derivatives show distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and adamantyl groups (δ 1.6–2.1 ppm). Ketone functionalities in the diketone form are confirmed by carbonyl signals at δ 180–190 ppm in C NMR .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Avoid inhalation and skin contact due to acute toxicity (LD > 200 mg/kg in rodents). Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. What solvents are optimal for dissolving this compound, and how does solubility affect experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Solubility in DMF (20 mmol in 20 mL) enables reactions with propargyl bromide for synthesizing alkynyl derivatives, as demonstrated in naphthol functionalization studies .
Q. Which analytical techniques are most effective for purity assessment?
Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) is used for reaction monitoring. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity analysis, while melting point determination (e.g., mp > 200°C) offers supplementary validation .
Advanced Research Questions
Q. How does this compound modulate PPAR-γ activity in diabetic models, and what methodological approaches validate this mechanism?
In vivo studies using STZ-induced diabetic mice show that derivatives like DMDD (50 mg/kg) upregulate PPAR-γ mRNA and protein expression in adipose tissue via RT-PCR and Western blot. This correlates with reduced fasting blood glucose (FBG) and inflammatory markers (IL-6, TNF-α) . Dose-dependent effects are quantified using ELISA kits for insulin and lipid profiling.
Q. What computational methods predict the physicochemical properties of this compound derivatives?
Density functional theory (DFT) calculates properties like pKa (predicted 2.77±0.50) and logP (2.1–3.5). Molecular dynamics simulations predict boiling points (435.1±45.0°C) and solubility parameters, aligning with experimental thermochemistry data from NIST .
Q. How do structural modifications (e.g., alkylation or halogenation) alter the stability and reactivity of the quinone core?
Bromination at positions 2 and 5 (e.g., 2,5-dibromo-3,6-diphenyl derivatives) increases electrophilicity, enabling nucleophilic aromatic substitution. Stability under acidic conditions is confirmed via accelerated degradation studies, with HPLC monitoring decomposition products .
Q. What experimental strategies resolve contradictions in reported bioactivity data across different model systems?
Discrepancies between in vitro and in vivo results (e.g., PPAR-γ activation) are addressed by cross-validating assays. For example, in vitro luciferase reporter gene assays are paired with in vivo immunohistochemistry to confirm tissue-specific effects .
Q. How can isotopic labeling (e.g., deuterated analogs) track metabolic pathways of this compound?
Deuterated derivatives like -2,5-cyclohexadiene-1,4-dione are synthesized using isotopic exchange reactions. Mass spectrometry (MS) traces deuterium incorporation in metabolites, revealing hepatic cytochrome P450-mediated oxidation pathways .
Methodological Notes
- Data Contradiction Analysis : Conflicting bioactivity results may arise from differences in model organisms (e.g., murine vs. human cell lines) or dosing regimens. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., AUC) are recommended .
- Experimental Design : For toxicity studies, prioritize OECD guidelines (e.g., acute oral toxicity tests in rodents) and include positive controls (e.g., streptozotocin for diabetes induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
